
G-quadruplex ligand 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G-quadruplex ligand 1 is a compound that specifically binds to G-quadruplex structures. G-quadruplexes are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are stabilized by Hoogsteen hydrogen bonds and can play significant roles in various biological processes, including gene regulation and genome stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance binding affinity and specificity to G-quadruplex structures. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of a planar aromatic system, which is crucial for π-π stacking interactions with G-quadruplexes.
Functionalization: Introduction of side chains or substituents that can interact with the grooves or loops of G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
G-quadruplex ligand 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
G-quadruplex ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and stability of G-quadruplexes.
Biology: Employed in the study of gene regulation and genome stability.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of diagnostic tools and biosensors.
Wirkmechanismus
G-quadruplex ligand 1 exerts its effects by specifically binding to G-quadruplex structures. The binding involves π-π stacking interactions between the planar aromatic system of the ligand and the guanine tetrads of the G-quadruplex. Additionally, hydrogen bonding and electrostatic interactions with the grooves and loops of the G-quadruplex contribute to the binding affinity and specificity .
The molecular targets of this compound include G-quadruplexes in telomeres, oncogene promoters, and other regulatory regions of the genome. By stabilizing or destabilizing these structures, this compound can modulate gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
G-quadruplex ligand 1 can be compared with other G-quadruplex ligands, such as:
TMPyP4: A porphyrin-based ligand known for its strong binding affinity to G-quadruplexes.
BRACO-19: An acridine-based ligand that specifically targets telomeric G-quadruplexes.
Telomestatin: A natural product that exhibits high specificity for G-quadruplexes.
This compound is unique in its balance of binding affinity, specificity, and ease of synthesis, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C40H50N8O3 |
|---|---|
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |
InChI-Schlüssel |
XGJSGIHGLHNDEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
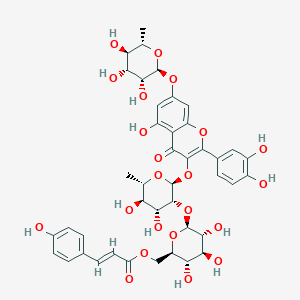
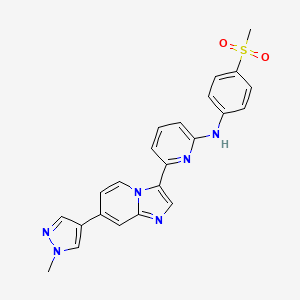

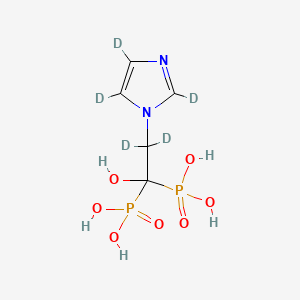

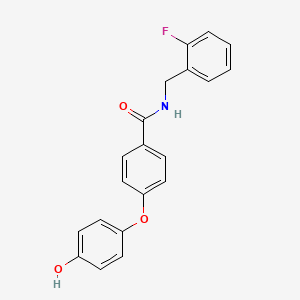
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)
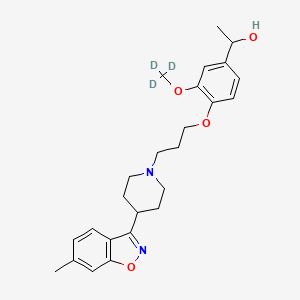
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

